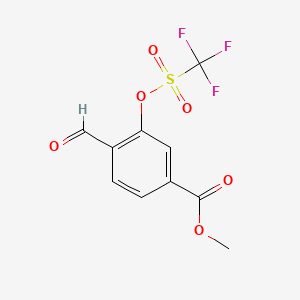
Methyl 4-formyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-formyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate is an organic compound with the molecular formula C10H7F3O6S. It is a derivative of benzoic acid and contains a trifluoromethylsulfonyl group, which is known for its electron-withdrawing properties. This compound is used primarily in research settings and has applications in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-formyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate typically involves the following steps:
Starting Material: The synthesis begins with methyl 4-hydroxybenzoate.
Formylation: The hydroxyl group is first converted to a formyl group using a formylating agent such as formic acid or formic anhydride.
Trifluoromethylsulfonylation: The formylated intermediate is then reacted with trifluoromethanesulfonyl chloride (CF3SO2Cl) in the presence of a base like pyridine or triethylamine to introduce the trifluoromethylsulfonyl group.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production would follow similar steps but on a larger scale. The process would involve:
Bulk Reactors: Using large-scale reactors to handle the reagents and intermediates.
Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through analytical methods like NMR, HPLC, and LC-MS.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: Methyl 4-carboxy-3-(((trifluoromethyl)sulfonyl)oxy)benzoate
Reduction: Methyl 4-hydroxymethyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Methyl 4-formyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its trifluoromethylsulfonyl group makes it a useful reagent in various organic transformations.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-formyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, often inhibiting their activity by forming covalent bonds with active site residues.
Pathways Involved: It can affect biochemical pathways by modifying key enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-formylbenzoate: Lacks the trifluoromethylsulfonyl group, making it less reactive in certain transformations.
Methyl 4-trifluoromethylbenzoate: Contains a trifluoromethyl group instead of a trifluoromethylsulfonyl group, leading to different reactivity and applications.
Methyl 4-hydroxy-3-(((trifluoromethyl)sulfonyl)oxy)benzoate: Similar structure but with a hydroxyl group instead of a formyl group.
Uniqueness
Methyl 4-formyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate is unique due to the presence of both a formyl group and a trifluoromethylsulfonyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H7F3O6S |
|---|---|
Molecular Weight |
312.22 g/mol |
IUPAC Name |
methyl 4-formyl-3-(trifluoromethylsulfonyloxy)benzoate |
InChI |
InChI=1S/C10H7F3O6S/c1-18-9(15)6-2-3-7(5-14)8(4-6)19-20(16,17)10(11,12)13/h2-5H,1H3 |
InChI Key |
XDWQSPFNVCZSKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=O)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B13645125.png)
![5,6-Diamino-2-ethyl-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B13645130.png)



![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-((4-(((4-(acryloyloxy)butoxy)carbonyl)oxy)benzoyl)oxy)benzoate)](/img/structure/B13645172.png)
![1-{[(3-Bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid](/img/structure/B13645173.png)
![1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide](/img/structure/B13645180.png)



